molecular formula C19H16FN3O3 B3639771 methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B3639771
M. Wt: 353.3 g/mol
InChI Key: MGRBPLHBXMDILQ-UHFFFAOYSA-N
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Description

Methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate include other pyrazole derivatives with similar structural features. These compounds often share similar biological activities and applications .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique properties and activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-12-16(19(25)26-2)17(23(22-12)15-6-4-3-5-7-15)21-18(24)13-8-10-14(20)11-9-13/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRBPLHBXMDILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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